REACTION_CXSMILES
|
C(O)=O.[CH:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.[CH3:29][C:30]1[CH:35]=[CH:34][C:33]([N:36]=C=O)=[CH:32][C:31]=1[N:39]=C=O>C1(O)C=CC=CC=1.CC1C=CC(N=C=O)=CC=1N=C=O.C1(C)C=CC=CC=1.O>[C:30]1([CH3:29])[C:31]([NH2:39])=[CH:32][C:33]([NH2:36])=[CH:34][CH:35]=1.[C:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:5])[NH2:36]
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.004 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
0.277 g
|
Type
|
catalyst
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
di-formamide
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
material
|
Quantity
|
17.42 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
232 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0246 mol | |
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |